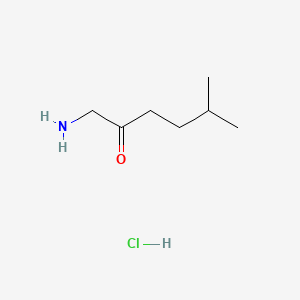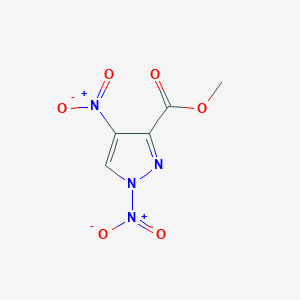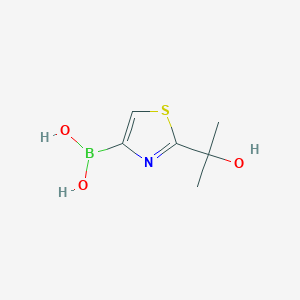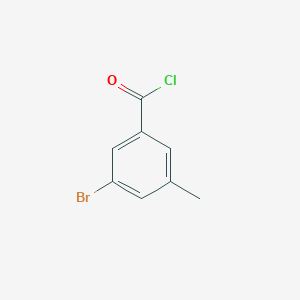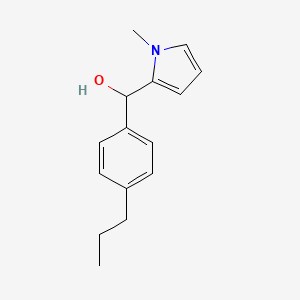
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
Méthodes De Préparation
The synthesis of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 4-n-propylphenylmagnesium bromide in the presence of a suitable solvent and catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Applications De Recherche Scientifique
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(4-n-butylphenyl)methanol: This compound has a similar structure but with a butyl group instead of a propyl group.
1-Methyl-2-pyrrolyl-(4-n-ethylphenyl)methanol: This compound has an ethyl group instead of a propyl group and may also show different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(1-methylpyrrol-2-yl)-(4-propylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-3-5-12-7-9-13(10-8-12)15(17)14-6-4-11-16(14)2/h4,6-11,15,17H,3,5H2,1-2H3 |
Clé InChI |
AAMXOWDKMIQEFS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
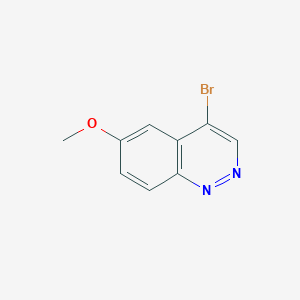
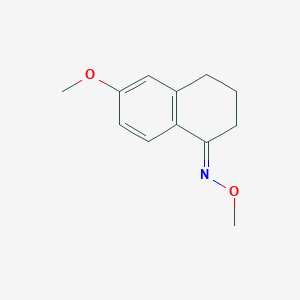
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
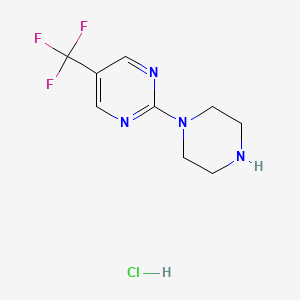
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
